Perhydro-9b-boraphenalene
CAS No.: 16664-33-8
Cat. No.: VC21057227
Molecular Formula: C12H21B
Molecular Weight: 176.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16664-33-8 |
---|---|
Molecular Formula | C12H21B |
Molecular Weight | 176.11 g/mol |
IUPAC Name | 13-boratricyclo[7.3.1.05,13]tridecane |
Standard InChI | InChI=1S/C12H21B/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h10-12H,1-9H2 |
Standard InChI Key | SKOKKTJRHJQZHK-UHFFFAOYSA-N |
SMILES | B12C3CCCC1CCCC2CCC3 |
Canonical SMILES | B12C3CCCC1CCCC2CCC3 |
Introduction
Chemical Identity and Basic Properties
Perhydro-9b-boraphenalene is a saturated boron-carbon heterocyclic compound with the molecular formula C₁₂H₂₁B. The compound is characterized by a boron atom embedded at the central position (9b) of a tricyclic framework. Its systematic IUPAC name is 13-boratricyclo[7.3.1.0⁵,¹³]tridecane , though it is commonly referred to as perhydro-9b-boraphenalene or dodecahydro-9b-boraphenalene in scientific literature.
Identification and Nomenclature
Table 1: Key Identification Parameters for Perhydro-9b-boraphenalene
Parameter | Value |
---|---|
CAS Registry Number | 16664-33-8 |
Molecular Formula | C₁₂H₂₁B |
IUPAC Name | 13-boratricyclo[7.3.1.0⁵,¹³]tridecane |
Common Synonyms | Zentrobor I, dodecahydro-9b-boraphenalene |
InChI Key | SKOKKTJRHJQZHK-UHFFFAOYSA-N |
European Community Number | 240-707-3 |
The compound is recognized by several synonyms including "Zentrobor I" and "dodecahydro-9b-boraphenalene," reflecting its commercial and systematic naming conventions respectively .
Physical Properties
Perhydro-9b-boraphenalene possesses distinctive physical properties that have been well-documented through various analytical methods:
Table 2: Physical Properties of Perhydro-9b-boraphenalene
Property | Value | Method/Conditions |
---|---|---|
Molecular Weight | 176.11 g/mol | Computed |
Density | 0.9 g/cm³ | Standard conditions |
Boiling Point | 256.2°C | At 760 mmHg |
Flash Point | 108.7°C | Standard test |
Enthalpy of Vaporization | 53.1 kJ/mol | At 319K |
Exact Mass | 176.1736308 Da | Computed |
LogP | 3.66160 | Computed |
The enthalpy of vaporization value of 53.1 kJ/mol at 319K was established based on data collected between 304K and 404K, as reported by Stephenson and Malanowski in 1987 . This thermodynamic property is particularly relevant for understanding the compound's behavior during phase transitions.
Structural Characteristics
Molecular Structure
The structural configuration of perhydro-9b-boraphenalene is notable for having a boron atom at the center of a relatively rigid, symmetrical arrangement of carbon atoms . The molecule consists of three fused rings forming a tricyclic system with the boron atom connecting all three rings at position 9b. This unique structural arrangement has made perhydro-9b-boraphenalene an important subject for studies on organoboron chemistry.
In its molecular architecture, perhydro-9b-boraphenalene contains 12 carbon atoms arranged in a tricyclic framework, 21 hydrogen atoms, and one boron atom serving as the central connecting point. The saturated nature of the compound is indicated by the "perhydro" prefix, signifying complete hydrogenation of all possible carbon-carbon double bonds in the parent phenalene structure .
Isomeric Forms
Research has identified different isomeric forms of perhydro-9b-boraphenalene, primarily distinguished by the stereochemistry of their ring fusion:
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cis,cis-perhydro-9b-boraphenalene
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cis,trans-perhydro-9b-boraphenalene
These stereochemical configurations play a crucial role in determining the reactivity patterns and products formed during various chemical transformations of the compound .
Synthesis and Historical Development
The synthesis of perhydro-9b-boraphenalene represents an important milestone in the development of boron-carbon heterocyclic chemistry. Early synthesis methods were established by pioneering researchers including N.N. Greenwood and J.H. Morris, whose 1960 publication is considered foundational in this field .
A significant advancement came through the application of cyclic hydroboration techniques, which allowed for the systematic construction of the tricyclic boron-containing framework. The development of these synthetic approaches opened new pathways for creating complex organoboron compounds with specific stereochemical features .
Herbert C. Brown and Ei-ichi Negishi made substantial contributions to the study of perhydro-9b-boraphenalene, particularly through their investigation of its carbonylation reactions. Their work in the 1960s established important precedents for manipulating the boron center to create complex carbon frameworks .
Chemical Reactions and Transformations
Carbonylation Reactions
One of the most significant chemical transformations of perhydro-9b-boraphenalene is its carbonylation reaction to form perhydro-9b-phenalenol. This reaction represents a groundbreaking approach to synthesizing complex polycyclic derivatives by replacing the central boron atom with a carbon bearing a hydroxyl group .
The carbonylation process typically requires elevated pressures and temperatures:
This reaction sequence demonstrated the practical utility of using boron as a template for constructing carbon frameworks that would otherwise be difficult to synthesize .
Cyanoborate Process
An alternative transformation pathway involves the three-migration cyanoborate process, which has been shown to yield different stereochemical outcomes compared to carbonylation:
Table 3: Stereochemical Outcomes of Different Reactions of Perhydro-9b-boraphenalene
Starting Material | Cyanoborate Process Product | Carbonylation Product |
---|---|---|
cis,cis-perhydro-9b-boraphenalene | trans,trans,trans-perhydrophenalen-9-ol | cis,cis,cis-perhydrophenalen-9-ol |
cis,trans-perhydro-9b-boraphenalene | cis,cis,trans-perhydrophenalen-9-ol | cis,cis,trans-perhydrophenalen-9-ol |
This differentiation in stereochemical outcomes highlights the value of having multiple synthetic pathways available for transforming perhydro-9b-boraphenalene into various derivatives .
Significance of Transformations
The transformation of perhydro-9b-boraphenalene to perhydro-9b-phenalenol represented a pivotal development in organoboron chemistry for several reasons:
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It established the feasibility of replacing embedded boron atoms with carbon in complex molecular frameworks
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It provided a new approach to constructing complex polycyclic structures
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It represented one of the first examples of forming three carbon-carbon bonds in a single operation
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It created a new class of derivatives characterized by a central carbon atom with a functional group supported by three rings with common sides, which researchers proposed to call "tercyclanols"
Applications and Extensions
Synthetic Utility
Perhydro-9b-boraphenalene has proven valuable as a building block for synthesizing complex polycyclic molecules. The ability to replace the central boron atom with a carbon bearing a functional group has created new opportunities for constructing molecules that would be challenging to synthesize through conventional routes .
Recent Developments
More recent research has explored π-extended versions of 9b-boraphenalenes, which have attracted attention for their solid-state and electronic structures. These extended systems have been synthesized through tandem borylative cyclization of C₃-symmetric dehydrobenzoannulenes, resulting in fully fused boron-atom-embedded polycyclic hydrocarbons .
These modern derivatives exhibit notable properties including:
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High electron-accepting characteristics
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Reversible two-step redox processes in the reductive region
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Interconversion between Hückel aromaticity and antiaromaticity
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Single-crystal-to-single-crystal phase transitions triggered by thermal annealing
Physical Data and Computational Properties
Advanced computational methods have provided additional insights into the properties of perhydro-9b-boraphenalene:
Table 4: Computed Properties of Perhydro-9b-boraphenalene
Property | Value | Computational Method |
---|---|---|
Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 0 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 0 | Cactvs 3.4.8.18 |
Monoisotopic Mass | 176.1736308 Da | PubChem 2.2 |
LogP | 3.66160 | Computed |
The absence of hydrogen bond donors and acceptors, along with the lack of rotatable bonds, contributes to the compound's distinctive physical properties and reactivity patterns .
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